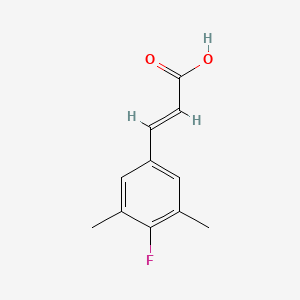

4-Fluoro-3,5-dimethylcinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-fluoro-3,5-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-7-5-9(3-4-10(13)14)6-8(2)11(7)12/h3-6H,1-2H3,(H,13,14)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSIWROWICLMIQ-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1F)C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Overview of Cinnamic Acid Scaffold in Organic and Medicinal Chemistry Research

The cinnamic acid scaffold, with its phenyl ring, alkene double bond, and acrylic acid group, is a versatile platform in organic and medicinal chemistry. nih.govresearchgate.net Its derivatives have been explored for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netrsc.orgnih.gov The ability to modify the phenyl ring and the acrylic acid group allows for the synthesis of a diverse library of compounds with potentially enhanced therapeutic efficacy. nih.gov Researchers have developed numerous cinnamic acid-based derivatives with the aim of creating new drugs for various diseases. nih.govrsc.org

Significance of Fluorine Substitution in Enhancing Molecular Interactions and Stability

The introduction of a fluorine atom into organic molecules is a common strategy in drug design to enhance various properties. benthamscience.comtandfonline.comresearchgate.net Due to its small size and high electronegativity, fluorine can modulate a molecule's electronic properties, lipophilicity, and metabolic stability. benthamscience.comtandfonline.comacs.org The strong carbon-fluorine bond can block metabolic pathways, leading to a longer duration of action for a drug. nih.gov Furthermore, fluorine can participate in electrostatic and hydrogen-bond interactions, which can improve the binding affinity of a molecule to its biological target. benthamscience.comresearchgate.net This can lead to increased potency and selectivity of the drug candidate. tandfonline.com

Historical Development and Current Research Trends for Fluorinated and Methylated Cinnamic Acids

The synthesis and investigation of fluorinated and methylated cinnamic acid derivatives have been an area of active research. Historically, the focus has been on understanding how these substitutions impact the fundamental chemical and physical properties of the cinnamic acid scaffold. More recently, research has shifted towards exploring the biological activities of these compounds. For instance, some fluorinated cinnamic acid derivatives have shown potential as imaging agents in positron emission tomography (PET). tandfonline.com The combination of fluorine and methyl substitutions, as seen in 4-fluoro-3,5-dimethylcinnamic acid, represents a more recent trend aimed at fine-tuning the properties of these molecules for specific applications in medicinal chemistry and materials science. Research on related compounds, such as 3,4,5-trimethoxycinnamic acid derivatives, has shown that substitutions on the cinnamic acid ring can lead to promising pharmacological activities. nih.gov

Research Gaps and Future Perspectives for 4 Fluoro 3,5 Dimethylcinnamic Acid

Classical Synthetic Routes to Cinnamic Acids

Traditional methods for forming the characteristic α,β-unsaturated carboxylic acid moiety of cinnamic acids have long relied on condensation and olefination reactions. These methods typically involve the reaction of an aromatic aldehyde with a suitable C2-synthon.

Knoevenagel Condensation and its Optimized Variants

The Knoevenagel condensation is a versatile method for C-C bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. For the synthesis of this compound, the logical precursor is 4-fluoro-3,5-dimethylbenzaldehyde (B1314861), which would be reacted with malonic acid. The reaction is typically catalyzed by bases like pyridine (B92270) or piperidine.

The general mechanism involves the deprotonation of the active methylene compound (malonic acid) by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to yield the α,β-unsaturated product. Subsequent decarboxylation of the dicarboxylic acid intermediate upon heating yields the final cinnamic acid.

Optimized variants of the Knoevenagel condensation often focus on improving yields and reaction conditions. For instance, mechanochemical methods, such as ball milling, have been shown to facilitate Knoevenagel condensations, sometimes leading to different polymorphic forms of the product depending on the catalyst concentration. beilstein-journals.org While specific studies on this compound are not prevalent, research on analogous fluorinated benzaldehydes demonstrates the reaction's utility. beilstein-journals.org

Table 1: Examples of Knoevenagel Condensation for Cinnamic Acid Synthesis

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 1,3-Dihydroindol-2-one | Porcine Pancreas Lipase (PPL) | (E)-3-(4-Nitrobenzylidene)indolin-2-one |

| Fluorinated Benzaldehydes | Malonodinitrile | Base-catalyzed ball milling | Fluorobenzylidene malononitriles |

This table presents examples from related syntheses to illustrate the Knoevenagel methodology. Data for the direct synthesis of the title compound is hypothetical based on established chemical principles.

Perkin Reaction and Related Approaches

Developed by William Henry Perkin in 1868, the Perkin reaction is a classic method for synthesizing cinnamic acids. wikipedia.org It involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid. wikipedia.orglongdom.org To synthesize this compound, 4-fluoro-3,5-dimethylbenzaldehyde would be reacted with acetic anhydride and sodium acetate. wikipedia.orglongdom.org

The mechanism begins with the formation of an enolate from the acetic anhydride, which then attacks the aldehyde. A series of condensation and hydrolysis steps ensue, ultimately yielding the α,β-unsaturated acid. longdom.org A significant drawback of the Perkin reaction is the requirement for high temperatures and long reaction times. jk-sci.com Furthermore, low yields can be an issue when the aromatic aldehyde contains electron-donating groups. researchgate.net Microwave-assisted protocols have been developed to accelerate the reaction, offering a more energy-efficient alternative to classical heating. jk-sci.com

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are powerful olefination methods that convert aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.org These reactions are highly valuable for their reliability and the fixed location of the resulting double bond. libretexts.org

In the Wittig reaction, a phosphonium (B103445) ylide, prepared by treating a phosphonium salt with a strong base, reacts with an aldehyde. masterorganicchemistry.com For the synthesis of this compound, an appropriate ylide would be (alkoxycarbonylmethylidene)triphenylphosphorane. This reacts with 4-fluoro-3,5-dimethylbenzaldehyde to form an ester intermediate, which is then hydrolyzed to the final carboxylic acid. researchgate.net One-pot Wittig olefination-hydrolysis procedures have been developed, often in aqueous media, to streamline this process. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.org The HWE reaction typically offers superior nucleophilicity and produces a water-soluble phosphate (B84403) byproduct, simplifying purification. wikipedia.orgorganic-chemistry.org This reaction is known for producing predominantly E-alkenes, which is the desired isomer for cinnamic acids. wikipedia.org Solvent-free HWE reactions activated by mechanical grinding have also been reported, highlighting a green chemistry approach. tandfonline.com

Table 2: Comparison of Wittig and HWE Reactions for Alkene Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkylphosphate salt (water-soluble, easily removed) |

| Reactivity | Less nucleophilic ylides | More nucleophilic carbanions |

| Stereoselectivity | Variable, depends on ylide stability and conditions | Generally high (E)-selectivity |

Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Cinnamic Acids

Modern synthetic chemistry has increasingly turned to palladium-catalyzed cross-coupling reactions for the efficient and selective construction of C-C bonds. These methods offer mild reaction conditions and high functional group tolerance.

Heck Reaction and its Application to Fluorinated Systems

The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. libretexts.org To form this compound, one could react a halide precursor, such as 1-bromo-4-fluoro-3,5-dimethylbenzene, with acrylic acid or one of its esters.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, and finally β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The Heck reaction is generally tolerant of a wide range of functional groups, making it suitable for complex molecules. chim.it Its application to fluorinated systems is well-documented, providing a robust route to fluorine-containing styrenes and cinnamic acids. dntb.gov.ua A halide-free variation, using arylboronic acids as the coupling partner, has also been developed as a more environmentally benign alternative. nih.gov

Suzuki-Miyaura Coupling Strategies for Aryl Substituents

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is renowned for its mild conditions, low toxicity of reagents, and high functional group tolerance. nih.gov

A plausible Suzuki strategy for synthesizing a precursor to this compound would involve coupling a dihalofluoroarene with methylboronic acid twice, or coupling a fluorodimethyl-substituted arylboronic acid with a vinyl halide bearing a carboxylic acid or ester group. The catalytic cycle mirrors other palladium cross-coupling reactions, involving oxidative addition, transmetalation (where the organic group is transferred from boron to palladium), and reductive elimination. libretexts.org The choice of ligands, bases, and solvents is crucial for achieving high yields and selectivity. nih.gov

Table 3: Key Palladium-Catalyzed Reactions for Cinnamic Acid Synthesis

| Reaction | Aryl Partner | Alkene/Vinyl Partner | Key Features |

|---|---|---|---|

| Heck Reaction | Aryl Halide/Triflate (e.g., 1-bromo-4-fluoro-3,5-dimethylbenzene) | Alkene (e.g., acrylic acid) | Good functional group tolerance; can use arylboronic acids in modified versions. |

| Suzuki-Miyaura Coupling | Arylboronic Acid (e.g., 4-fluoro-3,5-dimethylphenylboronic acid) | Vinyl Halide/Triflate | Mild conditions; low toxicity of boron reagents; high selectivity. |

Regioselective Fluorination Techniques Applied to Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of this compound. The position of the fluorine atom relative to the other substituents is crucial, demanding highly regioselective methods. Both electrophilic and nucleophilic fluorination strategies are viable for this purpose. numberanalytics.com

Electrophilic Fluorination Methods

Electrophilic fluorination introduces a fluorine atom to an electron-rich aromatic ring using a reagent that delivers an electrophilic fluorine species ("F+"). numberanalytics.com These reactions are among the most direct methods for C-H fluorination. researchgate.net The choice of fluorinating agent is critical for achieving the desired reactivity and selectivity. numberanalytics.com For a substrate like 3,5-dimethylphenol (B42653), the hydroxyl group would activate the ring, directing the electrophilic fluorine to the ortho and para positions. Fluorination at the para-position would yield the desired 4-fluoro-3,5-dimethylphenol (B3183873) precursor.

Common electrophilic fluorinating agents include N-F compounds such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). numberanalytics.combrynmawr.edu These reagents are generally more stable and easier to handle than highly reactive agents like fluorine gas (F₂). numberanalytics.comchinesechemsoc.org The reaction conditions, including the solvent, can significantly influence the outcome. For instance, nitromethane (B149229) has been shown to act as an effective Lewis base that activates electrophilic fluorinating reagents, enabling a variety of fluorination reactions under mild conditions. chinesechemsoc.org

| Reagent | Common Name | Characteristics |

| F-TEDA-BF₄ | Selectfluor® | A stable, crystalline solid; widely used for its reliability and relative safety. numberanalytics.comnumberanalytics.com |

| NFSI | N-Fluorobenzenesulfonimide | A mild and selective fluorinating agent, often resulting in high yields with minimal side products. numberanalytics.combrynmawr.edu |

| F₂ | Fluorine Gas | Highly reactive and often unselective; requires specialized equipment and careful handling due to its toxicity and corrosiveness. chinesechemsoc.org |

This table summarizes common electrophilic fluorinating agents.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination methods provide an alternative route, particularly when starting from a pre-functionalized aromatic ring, such as an aryl halide or a diazonium salt. These methods involve the displacement of a leaving group by a nucleophilic fluoride (B91410) source, such as an alkali metal fluoride. acs.org

The Sandmeyer reaction is a classic method that can be used to introduce a fluorine atom by the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, which can be prepared from the corresponding aniline (B41778) (e.g., 3,5-dimethylaniline).

More modern approaches involve transition-metal-catalyzed nucleophilic fluorination of aryl halides (Cl, Br, I) or triflates. nih.gov Copper and palladium-based catalysts have been developed to facilitate this transformation, which can be challenging due to the low nucleophilicity and high solvation energy of the fluoride ion. acs.orgsnmjournals.org Copper-catalyzed methods have shown promise for the fluorination of both electron-rich and electron-poor aryl halides. snmjournals.org Palladium-catalyzed systems, often employing specialized phosphine (B1218219) ligands, can effectively convert unactivated aryl bromides and iodides to the corresponding aryl fluorides. nih.govacs.org

| Method | Substrate | Catalyst/Reagents | Key Features |

| Sandmeyer Reaction | Aryl Diazonium Salt | HBF₄ or NaBF₄, heat | A classic, versatile method for introducing fluorine from an amino group. |

| Copper-Catalyzed | Aryl Halide (-I, -Br, -Cl) | Cu(I) or Cu(III) complexes, F⁻ source (e.g., KF, AgF) | Effective for a range of aryl halides, including electron-rich substrates. acs.orgsnmjournals.org |

| Palladium-Catalyzed | Aryl Bromide/Iodide/Triflate | Pd complexes with specific ligands (e.g., biarylphosphines), F⁻ source | Broad substrate scope, particularly for heteroaryl bromides, with minimal reduction byproducts. nih.govacs.org |

| Halex Reaction | Activated Aryl Halide | F⁻ source (e.g., TMAF), 18-crown-6 | Effective for electron-deficient (hetero)aryl chlorides and aryl triflates under mild conditions. nih.gov |

This table outlines key nucleophilic fluorination approaches for aromatic systems.

Introduction of Methyl Groups via Electrophilic Aromatic Substitution or Metal-Catalyzed Coupling

The installation of methyl groups onto an aromatic ring is a fundamental transformation in organic synthesis. researchgate.net For this compound, the two methyl groups are positioned meta to the cinnamic acid functional group.

A traditional method for introducing alkyl groups is the Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction. libretexts.org This involves treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). libretexts.org However, this reaction can suffer from issues like polyalkylation and carbocation rearrangements.

Modern synthetic chemistry offers more controlled and selective methods. Metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. For instance, palladium-catalyzed reactions can be used to introduce methyl groups. The Catellani reaction is a notable example that allows for ortho-C-H methylation directed by a norbornene co-catalyst. rsc.org While not directly applicable to the meta-substitution pattern here, it highlights the advances in C-H functionalization. Direct C-H methylation is an area of intense research, aiming to install methyl groups onto aromatic rings without pre-functionalization, thereby improving atom economy. researchgate.netrsc.org In the context of synthesizing the target molecule, it is more practical to start with a commercially available precursor that already contains the dimethyl substitution pattern, such as 3,5-dimethylaniline (B87155) or 3,5-dimethylphenol.

Total Synthesis Strategies for this compound

The total synthesis of this compound is best achieved through a convergent strategy, where the substituted aromatic core is first prepared, followed by the construction of the acrylic acid side chain. A plausible synthetic route begins with the fluorination of 3,5-dimethylphenol or the Sandmeyer fluorination of 3,5-dimethylaniline to produce a 4-fluoro-3,5-dimethyl precursor. This precursor, likely 4-fluoro-3,5-dimethylbenzaldehyde, can then be converted to the final product using several established methods for cinnamic acid synthesis. researchgate.net

Classic methods for forming the α,β-unsaturated acid include the Perkin reaction, the Knoevenagel condensation, and the Heck reaction. wikipedia.orgtandfonline.commatthey.com

Perkin Reaction : This reaction involves the condensation of an aromatic aldehyde (4-fluoro-3,5-dimethylbenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of the alkali salt of the acid (sodium acetate). wikipedia.orgiitk.ac.inbyjus.com The reaction is typically heated to high temperatures for several hours. stuba.skyoutube.com

Knoevenagel Condensation : A more versatile method, the Knoevenagel condensation reacts an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine and piperidine. tandfonline.combepls.com The initial condensation product undergoes subsequent decarboxylation to yield the cinnamic acid. semanticscholar.org

Heck Reaction : A modern, palladium-catalyzed cross-coupling reaction, the Heck reaction can form the C-C double bond by coupling an aryl halide (e.g., 4-bromo-1-fluoro-2,6-dimethylbenzene) with an alkene (e.g., acrylic acid or its esters). matthey.comasianpubs.orgjocpr.com This method offers high efficiency and functional group tolerance.

| Reaction | Key Reactants | Catalyst/Conditions | Advantages | Disadvantages |

| Perkin Reaction | Aromatic aldehyde, Acetic anhydride | Sodium acetate, High temperature (e.g., 180°C) youtube.com | Uses readily available reagents. wikipedia.org | Requires high temperatures, long reaction times, can have side reactions. uns.ac.id |

| Knoevenagel Condensation | Aromatic aldehyde, Malonic acid | Weak base (e.g., pyridine, piperidine) tandfonline.comrsc.org | Generally higher yields and milder conditions than Perkin. bepls.com | Often uses toxic bases like pyridine. rsc.org |

| Heck Reaction | Aryl halide, Acrylic acid/ester | Palladium catalyst, Base matthey.comasianpubs.org | High efficiency, good functional group tolerance. jocpr.com | Requires a pre-halogenated arene, palladium catalyst can be expensive. |

This table provides a comparison of major synthetic routes to cinnamic acids.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. bepls.comnih.gov Innovations in the established synthetic routes focus on replacing hazardous solvents, reducing energy consumption, and using recyclable catalysts. beilstein-journals.org

For the Knoevenagel condensation, significant efforts have been made to replace the toxic pyridine solvent. rsc.org Greener alternatives include performing the reaction in water using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), or under solvent-free conditions using environmentally benign catalysts like ammonium (B1175870) bicarbonate. tandfonline.comsemanticscholar.org Microwave-assisted synthesis has also been employed to dramatically reduce reaction times and energy usage. semanticscholar.org

In the Perkin reaction, deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been used as biodegradable and recyclable reaction media, eliminating the need for additional catalysts and proceeding under milder conditions. rsc.org Sonochemistry, the use of ultrasound, has also been applied to accelerate the Perkin reaction at lower temperatures. uns.ac.id

For the Heck reaction, the development of aqueous-biphasic catalytic systems allows for easy separation and recycling of the palladium catalyst, which is often a major cost and waste contributor. asianpubs.orgresearchgate.net The use of highly active and stable N-heterocyclic carbene (NHC) palladium catalysts can also improve the efficiency and sustainability of the process. ajol.info

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a wide range of other functionalities, thereby altering the physicochemical properties of the parent molecule.

Esterification of this compound can be readily achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid, is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). These methods allow for the synthesis of a wide variety of ester analogues by simply varying the alcohol component.

| Alcohol Reactant | Ester Product Name | Potential Reaction Condition |

| Methanol | Methyl 4-fluoro-3,5-dimethylcinnamate | H2SO4 (cat.), reflux |

| Ethanol | Ethyl 4-fluoro-3,5-dimethylcinnamate | H2SO4 (cat.), reflux |

| Isopropanol | Isopropyl 4-fluoro-3,5-dimethylcinnamate | DCC, DMAP, CH2Cl2 |

| Benzyl alcohol | Benzyl 4-fluoro-3,5-dimethylcinnamate | EDC, DMAP, CH2Cl2 |

The synthesis of substituted cinnamamides from this compound is a key transformation for generating compounds with diverse biological activities. Amidation can be accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, followed by reaction with a primary or secondary amine. More commonly, direct coupling of the carboxylic acid with an amine is achieved using peptide coupling agents. A wide range of such reagents are available, including hexafluorophosphate benzotriazole tetramethyl uronium (HBTU), (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

| Amine Reactant | Amide Product Name | Potential Coupling Reagent |

| Ammonia | 4-Fluoro-3,5-dimethylcinnamamide | HATU, DIPEA |

| Aniline | N-Phenyl-4-fluoro-3,5-dimethylcinnamamide | HBTU, DIPEA |

| Diethylamine | N,N-Diethyl-4-fluoro-3,5-dimethylcinnamamide | BOP, DIPEA |

| Morpholine | (4-Fluoro-3,5-dimethylphenyl)(morpholino)methanone | HATU, DIPEA |

The carboxylic acid functionality of this compound can be reduced to a primary alcohol, yielding (E)-3-(4-fluoro-3,5-dimethylphenyl)prop-2-en-1-ol. This transformation is typically carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like tetrahydrofuran (THF). Borane-tetrahydrofuran complex (BH3·THF) is another effective reagent for this reduction.

Subsequent controlled oxidation of the resulting primary alcohol can furnish the corresponding aldehyde, (E)-3-(4-fluoro-3,5-dimethylphenyl)acrylaldehyde. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a chlorinated solvent like dichloromethane are commonly employed for this partial oxidation, minimizing over-oxidation to the carboxylic acid.

For many synthetic transformations, the carboxylic acid is converted into a more reactive species. The synthesis of 4-fluoro-3,5-dimethylcinnamoyl chloride is a common strategy to activate the carboxyl group for subsequent nucleophilic acyl substitution reactions. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), often with a catalytic amount of dimethylformamide (DMF). orgsyn.org

Symmetrical anhydrides can also be formed by reacting the carboxylic acid with a dehydrating agent such as acetic anhydride or by treating the corresponding acid chloride with a carboxylate salt. These anhydrides serve as effective acylating agents in various organic reactions.

Modifications of the Olefinic Double Bond

The carbon-carbon double bond in the cinnamic acid backbone is susceptible to a variety of addition reactions, allowing for further structural diversification.

The olefinic double bond of this compound can be selectively reduced to a single bond to yield 3-(4-fluoro-3,5-dimethylphenyl)propanoic acid. This hydrogenation is most commonly achieved using heterogeneous catalysis with hydrogen gas and a noble metal catalyst, such as palladium on activated carbon (Pd/C) or platinum(IV) oxide (PtO2). The reaction is typically carried out in a protic solvent like ethanol or ethyl acetate. This method generally results in the syn-addition of hydrogen across the double bond. Given that the product is achiral, stereoselectivity is not a factor in this specific case.

| Reactant | Product | Reagent/Catalyst | Solvent |

| This compound | 3-(4-Fluoro-3,5-dimethylphenyl)propanoic acid | H2, Pd/C | Ethanol |

| This compound | 3-(4-Fluoro-3,5-dimethylphenyl)propanoic acid | H2, PtO2 | Ethyl Acetate |

Halogenation and Hydrohalogenation Reactions

The carbon-carbon double bond in the cinnamic acid portion of the molecule is susceptible to electrophilic addition reactions, including halogenation and hydrohalogenation.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is a well-established reaction for cinnamic acids. In the case of this compound, this reaction would be expected to proceed readily to form the corresponding dihalogenated derivative. For instance, bromination would yield 2,3-dibromo-3-(4-fluoro-3,5-dimethylphenyl)propanoic acid. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms. masterorganicchemistry.com The stereochemistry of the starting alkene (typically trans for cinnamic acids) influences the stereochemical outcome of the product. masterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the alkene would result in the formation of a halogenated propanoic acid derivative. According to Markovnikov's rule, the hydrogen atom would add to the carbon atom of the double bond that already bears more hydrogen atoms (the α-carbon), while the halogen would add to the β-carbon, which is benzylic and can better stabilize a carbocation intermediate. However, the presence of the electron-withdrawing carboxyl group can influence the regioselectivity of this addition.

| Reaction | Reagent | Expected Product | Stereochemistry |

| Halogenation | Br₂ | 2,3-Dibromo-3-(4-fluoro-3,5-dimethylphenyl)propanoic acid | anti-addition |

| Halogenation | Cl₂ | 2,3-Dichloro-3-(4-fluoro-3,5-dimethylphenyl)propanoic acid | anti-addition |

| Hydrohalogenation | HBr | 3-Bromo-3-(4-fluoro-3,5-dimethylphenyl)propanoic acid | Racemic mixture |

| Hydrohalogenation | HCl | 3-Chloro-3-(4-fluoro-3,5-dimethylphenyl)propanoic acid | Racemic mixture |

Epoxidation and Dihydroxylation of the Alkene

Epoxidation: The alkene moiety can be converted to an epoxide, a three-membered cyclic ether, using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). This reaction is a syn-addition, meaning the oxygen atom is delivered to the same face of the double bond. libretexts.orgyoutube.com The resulting epoxide, 2-(4-fluoro-3,5-dimethylphenyl)-3-methyloxirane-2-carboxylic acid, is a versatile intermediate that can undergo ring-opening reactions to introduce various functional groups.

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond to form a diol. This transformation can be achieved with different reagents to yield either syn- or anti-diols.

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) would lead to the formation of a syn-diol, where the two hydroxyl groups are on the same side of the newly formed single bond. libretexts.org

Anti-dihydroxylation: This can be achieved in a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org This sequence results in the formation of a trans-diol.

| Reaction | Reagent(s) | Expected Product | Stereochemistry |

| Epoxidation | mCPBA | 2-(4-fluoro-3,5-dimethylphenyl)-3-methyloxirane-2-carboxylic acid | syn-addition |

| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | (2R,3S)- or (2S,3R)-2,3-Dihydroxy-3-(4-fluoro-3,5-dimethylphenyl)propanoic acid | syn-addition |

| Anti-dihydroxylation | 1. mCPBA 2. H₃O⁺ | (2R,3R)- or (2S,3S)-2,3-Dihydroxy-3-(4-fluoro-3,5-dimethylphenyl)propanoic acid | anti-addition |

Cycloaddition Reactions (e.g., Diels-Alder)

The alkene in this compound can act as a dienophile in a Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.org The reactivity of the dienophile is enhanced by the presence of an electron-withdrawing group, which in this case is the carboxylic acid. youtube.comkhanacademy.org

When reacting with a conjugated diene, such as 1,3-butadiene, a cyclohexene derivative would be formed. The stereochemistry of the Diels-Alder reaction is highly controlled, with the relative stereochemistry of the dienophile being retained in the product. Given that cinnamic acid is typically in the E-configuration, this would influence the stereochemistry of the resulting cycloadduct. The presence of the fluorine atom on the aromatic ring is not expected to directly participate in the cycloaddition but can influence the electronic properties of the dienophile. beilstein-journals.org

Aromatic Ring Functionalization

The dimethylfluorophenyl ring of this compound is also a site for various functionalization reactions.

Electrophilic Aromatic Substitution Reactions on the Dimethylfluorophenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. masterorganicchemistry.com The directing effects of the substituents on the ring—the fluorine atom, the two methyl groups, and the cinnamic acid side chain—will determine the position of substitution.

Fluorine: Halogens are generally deactivating yet ortho, para-directing. libretexts.org

Methyl Groups: Alkyl groups are activating and ortho, para-directing. libretexts.org

Cinnamic Acid Side Chain: The vinyl group with a carboxylic acid is a deactivating group and would direct incoming electrophiles to the meta position relative to its point of attachment.

Considering the combined effects, the positions ortho to the fluorine atom (and meta to the cinnamic acid side chain) are the most likely sites for electrophilic attack. The activating effect of the two methyl groups further enhances the reactivity at these positions. Potential EAS reactions include nitration (using HNO₃/H₂SO₄) and further halogenation (e.g., with Br₂/FeBr₃).

Nucleophilic Aromatic Substitution on the Fluorine Atom

Nucleophilic aromatic substitution (SNA) of aryl fluorides is possible, particularly when the ring is activated by electron-withdrawing groups. mdpi.comebyu.edu.tr In this compound, the cinnamic acid side chain is electron-withdrawing, which can facilitate the displacement of the fluorine atom by strong nucleophiles.

The reaction would involve the attack of a nucleophile (e.g., an alkoxide, amine, or thiol) at the carbon atom bearing the fluorine, followed by the departure of the fluoride ion. The presence of the methyl groups meta to the fluorine may provide some steric hindrance, but the electronic activation from the deactivating side chain is the more dominant factor. nih.gov

Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. While the carboxylic acid group can direct metalation, the fluorine and methyl groups can also influence the regioselectivity. Deprotonation of an aromatic C-H bond using a strong base, such as an organolithium reagent, followed by quenching with an electrophile, can introduce a variety of substituents.

For the dimethylfluorophenyl ring, the most acidic protons are likely those ortho to the fluorine atom due to its inductive effect. Metalation at one of these positions, followed by reaction with an electrophile (e.g., CO₂, aldehydes, or alkyl halides), would lead to the introduction of a new functional group at a specific position on the aromatic ring. acs.org

Synthesis of Conjugates and Bioconjugates of this compound

There is no available scientific literature or patent documentation that describes the synthesis of conjugates or bioconjugates involving this compound. The methodology for attaching this compound to other molecules, such as peptides, proteins, or other bioactive agents, has not been publicly reported.

Stereochemical Control in the Synthesis of (E)- and (Z)-Isomers and Enantiomerically Pure Derivatives

Information regarding the stereochemical control in the synthesis of (E)- and (Z)-isomers of this compound is not available. Furthermore, there are no published methods for the preparation of enantiomerically pure derivatives of this compound. The specific reaction conditions and chiral auxiliaries or catalysts that would be required to achieve such stereoselectivity have not been investigated or reported for this particular molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the carbon-hydrogen framework and the chemical environment of specific atoms within a molecule.

Comprehensive ¹H NMR Data Analysis: Chemical Shifts, Multiplicities, and Coupling Constants

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic, vinylic, and methyl protons.

Based on the analysis of analogous compounds such as 4-fluorocinnamic acid and other substituted cinnamic acids, the following table presents the predicted ¹H NMR data for this compound. chemicalbook.comresearchgate.net The chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl groups on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | ~12.0-13.0 | Singlet (broad) | - |

| H-α (vinylic) | ~6.3-6.5 | Doublet | ~16.0 |

| H-β (vinylic) | ~7.6-7.8 | Doublet | ~16.0 |

| Ar-H | ~7.2-7.4 | Singlet | - |

| -CH₃ | ~2.3 | Singlet | - |

The vinylic protons (H-α and H-β) are expected to appear as doublets with a large coupling constant (around 16.0 Hz), which is characteristic of a trans configuration across the double bond. The aromatic protons are predicted to appear as a singlet due to the symmetrical substitution pattern on the phenyl ring. The methyl protons would also appear as a singlet, shifted downfield due to their attachment to the aromatic ring. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift.

Detailed ¹³C NMR Spectral Interpretation for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, the spectrum would reveal signals for the carboxylic carbon, the vinylic carbons, the aromatic carbons (including those bearing the fluorine and methyl substituents), and the methyl carbons.

Drawing from data on 4-fluorocinnamic acid and other substituted cinnamic acids, the predicted ¹³C NMR chemical shifts for this compound are presented below. chemicalbook.comresearchgate.net The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168-172 |

| C-α (vinylic) | ~118-122 |

| C-β (vinylic) | ~142-146 |

| C-1 (Ar, -CH=CH-) | ~130-134 |

| C-2, C-6 (Ar, -CH₃) | ~138-142 |

| C-3, C-5 (Ar, -H) | ~128-132 |

| C-4 (Ar, -F) | ~160-165 (d, ¹JCF ≈ 250 Hz) |

| -CH₃ | ~20-22 |

Application of ¹⁹F NMR for Precise Fluorine Environmental Information

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to probe the environment of fluorine atoms within a molecule. wikipedia.org The chemical shift of the fluorine atom is very sensitive to its electronic environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The exact chemical shift would be influenced by the electronic effects of the dimethyl and cinnamic acid moieties. The presence of neighboring protons would lead to coupling, resulting in a complex multiplet if not decoupled.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. For this compound, a cross-peak between the vinylic protons (H-α and H-β) would be expected, confirming their coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals for the vinylic and aromatic CH groups, as well as the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons. For instance, correlations from the vinylic proton H-β to the aromatic carbon C-1 and the carboxylic carbon C=O would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. It would be instrumental in confirming the trans geometry of the double bond by observing a NOE between the H-α and H-β protons. It could also reveal spatial relationships between the vinylic protons and the aromatic protons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₁FO₂), the expected exact mass can be calculated.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 195.0816 |

| [M+Na]⁺ | 217.0635 |

| [M-H]⁻ | 193.0670 |

Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for cinnamic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). For this compound, characteristic fragments corresponding to the fluorodimethylphenyl moiety would also be expected. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Complex Derivatives

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of complex molecules, including derivatives of this compound. In a typical MS/MS experiment, the protonated or deprotonated molecule is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The fragmentation patterns provide a wealth of structural information.

For this compound, the fragmentation in negative ion mode would likely initiate with the loss of carbon dioxide (CO2, 44 Da) from the carboxylate anion, a common fragmentation pathway for cinnamic acids. This would be followed by the subsequent fragmentation of the aromatic ring and its substituents. The presence of the fluorine atom and two methyl groups on the phenyl ring would lead to specific fragmentation pathways, allowing for the confirmation of their presence and position.

In positive ion mode, the fragmentation of the protonated molecule could involve losses of water (H2O) and carbon monoxide (CO). The fragmentation of the aromatic ring would also yield diagnostic ions. By analyzing the MS/MS spectra of various derivatives, such as esters or amides, the structure of the modifying group can be determined based on the mass difference and the new fragmentation patterns observed.

A comparative analysis with the known fragmentation of 4-Fluorocinnamic acid shows a dominant fragment ion arising from the loss of CO2. nih.gov For this compound, similar primary fragmentation is expected, with additional fragmentation of the dimethylated phenyl ring.

Table 1: Predicted Key MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Structural Assignment |

| [M-H]⁻ (193.07) | - CO₂ | 149.06 | [M-H-CO₂]⁻ |

| [M-H]⁻ (193.07) | - CH₃ | 178.05 | [M-H-CH₃]⁻ |

| [M+H]⁺ (195.08) | - H₂O | 177.07 | [M+H-H₂O]⁺ |

| [M+H]⁺ (195.08) | - CO | 167.09 | [M+H-CO]⁺ |

Note: The m/z values are predicted based on the chemical formula C11H11FO2 and may vary slightly in experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound by GC-MS, derivatization is typically required to increase its volatility and thermal stability. A common derivatization method is silylation, for instance, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton of the carboxylic acid to a trimethylsilyl (B98337) (TMS) group.

The resulting TMS ester of this compound is amenable to GC analysis. The retention time in the gas chromatogram provides a measure of the compound's identity and can be used for quantification. The mass spectrum obtained from the electron ionization (EI) of the derivatized compound will show a characteristic molecular ion peak and a series of fragment ions. These fragments are crucial for confirming the structure of the analyte and for identifying any impurities. For instance, the mass spectrum of silylated 4-Fluorocinnamic acid would show a molecular ion and characteristic fragments corresponding to the loss of the TMS group and parts of the cinnamic acid backbone. researchgate.net

GC-MS is also highly effective for assessing the purity of a sample of this compound. Any impurities that are volatile or can be derivatized will be separated on the GC column and detected by the mass spectrometer, allowing for their identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile and thermally labile compounds, making it ideal for the direct analysis of this compound and its derivatives without the need for derivatization. In a typical LC-MS analysis, the sample is separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) and then introduced into the mass spectrometer.

Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, and it can be operated in both positive and negative ion modes. In negative ion mode, this compound will be detected as the deprotonated molecule [M-H]⁻. In positive ion mode, it can be observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

LC-MS is particularly powerful for the analysis of complex mixtures, such as reaction mixtures or biological extracts. The chromatographic separation allows for the resolution of different components before they enter the mass spectrometer, which then provides mass information for each component. When coupled with tandem mass spectrometry (LC-MS/MS), it provides structural information for each separated compound, enabling the confident identification of this compound and its analogues even in complex matrices. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Absorption Bands for Carboxylic Acid, Alkene, and Aromatic Moieties

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to its key functional groups: the carboxylic acid, the alkene, and the substituted aromatic ring.

Carboxylic Acid Moiety :

The O-H stretching vibration of the carboxylic acid group typically appears as a broad band in the IR spectrum in the region of 2500-3300 cm⁻¹.

The C=O stretching vibration gives rise to a strong absorption band in the IR spectrum, usually between 1680 and 1710 cm⁻¹ for α,β-unsaturated carboxylic acids. This band is also observable in the Raman spectrum.

The C-O stretching and O-H bending vibrations are found in the fingerprint region of the spectrum.

Alkene Moiety :

The C=C stretching vibration of the trans-alkene typically appears around 1625-1640 cm⁻¹ in both IR and Raman spectra.

The trans C-H out-of-plane bending vibration gives a strong band in the IR spectrum near 980 cm⁻¹.

Aromatic Moiety :

The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

The aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region.

The C-F stretching vibration is expected to produce a strong absorption in the IR spectrum, typically in the range of 1100-1250 cm⁻¹.

The NIST WebBook provides a gas-phase IR spectrum for 4-Fluorocinnamic acid, which can be used as a reference.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Alkene | C=C stretch | 1625-1640 |

| Alkene | trans C-H bend | ~980 |

| Aromatic | C-H stretch | >3000 |

| Aromatic | C=C stretch | 1450-1600 |

| Aromatic | C-F stretch | 1100-1250 |

Note: These are general ranges and the exact positions of the bands will be influenced by the specific substitution pattern and the physical state of the sample.

Analysis of Substituent Effects on Vibrational Modes

The substituents on the phenyl ring of this compound—a fluorine atom and two methyl groups—have a discernible effect on the vibrational modes of the molecule.

The fluorine atom, being highly electronegative, can influence the electronic distribution within the aromatic ring and the rest of the molecule through inductive and resonance effects. This can lead to shifts in the vibrational frequencies of the aromatic ring and the adjacent alkene and carboxylic acid groups. The C-F stretching mode itself is a clear indicator of the presence of fluorine.

The two methyl groups at positions 3 and 5 are electron-donating and will also affect the electronic structure and vibrational frequencies. The C-H stretching and bending vibrations of the methyl groups will give rise to characteristic bands in the IR and Raman spectra, typically around 2850-2960 cm⁻¹ for stretching and 1375-1450 cm⁻¹ for bending.

The combined effect of these substituents on the aromatic ring vibrations can be complex. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to accurately assign the vibrational modes and to understand the influence of substituents. researchgate.net

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide a wealth of information about its molecular and supramolecular structure.

The analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule, confirming the trans configuration of the double bond and the planarity of the cinnamic acid moiety. It would also show the conformation of the carboxylic acid group relative to the rest of the molecule.

Furthermore, X-ray crystallography elucidates the packing of the molecules in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding, halogen bonding (involving the fluorine atom), and π-π stacking interactions. Cinnamic acids are known to form hydrogen-bonded dimers in the solid state through their carboxylic acid groups. The presence and nature of these interactions are crucial for understanding the physical properties of the solid material.

While a crystal structure for this compound is not publicly available, data for 4-Fluorocinnamic acid exists in the Cambridge Structural Database. researchgate.net This structure can serve as a model for predicting the likely packing and hydrogen bonding motifs in the crystal structure of this compound. The additional methyl groups would influence the crystal packing by increasing steric hindrance and potentially participating in weak C-H···O or C-H···π interactions.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A primary and highly conserved structural motif in the crystal packing of cinnamic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This robust interaction typically results in a planar eight-membered ring. These dimers then serve as building blocks for the extended crystal lattice.

Beyond the principal dimer formation, weaker C-H···O hydrogen bonds further stabilize the crystal structure, connecting the dimers into layers or more complex three-dimensional networks. In these interactions, the carbon atom can be part of the aromatic ring or the olefinic bond, and the acceptor is often the carbonyl oxygen of the carboxylic acid group.

The presence of a fluorine atom in this compound introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. While fluorine is the least polarizable of the halogens and generally a weak halogen bond donor, in certain molecular contexts, it can participate in such interactions. The electron-withdrawing nature of the aromatic ring can induce a positive σ-hole on the fluorine atom, enabling it to interact with an electron-rich atom, such as the oxygen of a carbonyl group in a neighboring molecule. The directionality of these bonds, typically with an angle of around 180°, can significantly influence the crystal packing.

Conformational Preferences in the Crystalline State

The conformation of cinnamic acid derivatives in the solid state is a crucial determinant of their crystal packing and, by extension, their material properties. Analysis of various cinnamic acid crystal structures reveals a strong preference for a nearly planar conformation.

The torsion angle between the phenyl ring and the carboxylic acid group is typically small, indicating that the aromatic ring and the propenoic acid side chain are largely coplanar. This planarity is favored as it maximizes π-electron conjugation across the molecule.

For the propenoic acid moiety, two main conformations are observed concerning the C=C-C=O dihedral angle: synperiplanar and antiperiplanar. In many crystalline cinnamic acids, both conformations are found with similar frequency. The specific conformation adopted is often influenced by the formation of intramolecular C-H···O hydrogen bonds, which can stabilize either arrangement. In the case of this compound, the bulky methyl groups at the 3 and 5 positions may introduce some steric hindrance, potentially influencing the preferred torsional angles and the degree of planarity in the crystalline state.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable tools for the stereochemical analysis of chiral molecules, including derivatives of this compound that possess one or more stereocenters. These methods provide detailed information about the absolute configuration and conformational preferences of chiral compounds in solution.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. For chiral derivatives of this compound, the cinnamic acid moiety itself acts as a strong chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the stereocenters and the molecule's preferred conformation in solution. By comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations for different stereoisomers and conformers, the absolute configuration can be unambiguously assigned.

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. VCD spectroscopy provides a wealth of structural information as it probes the entire molecule, not just the chromophoric regions. wikipedia.org Each vibrational band in the IR spectrum can have a corresponding VCD signal, the sign and intensity of which are exquisitely sensitive to the molecule's three-dimensional structure. VCD is particularly powerful for determining the absolute configuration of molecules with multiple stereocenters and for studying conformational equilibria in solution. jasco-global.com The analysis of VCD spectra, again in conjunction with theoretical calculations, offers a robust method for the complete stereochemical characterization of chiral derivatives of this compound. A challenge in the chiroptical analysis of chiral carboxylic acids can be the formation of aggregates through hydrogen bonding in solution, which can complicate the spectra. nih.gov This can often be addressed by measuring the spectra of the corresponding sodium salts or by using specific solvents. nih.gov

The combination of ECD and VCD provides a complementary and powerful approach for the detailed structural elucidation of chiral cinnamic acid derivatives, offering insights that are often unattainable by other analytical techniques.

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic distribution and three-dimensional arrangement of atoms in this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the ground state properties of this compound can be accurately predicted. scielo.org.mx These calculations yield important data, including the molecule's total energy, which is indicative of its stability, and its dipole moment, which provides insights into its polarity and intermolecular interactions.

The presence of the electron-withdrawing fluorine atom and electron-donating methyl groups on the phenyl ring influences the electronic distribution across the molecule. DFT calculations can quantify these effects, providing a detailed map of the electron density and electrostatic potential. This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Ground State Properties of this compound (Illustrative)

| Property | Value | Unit |

|---|---|---|

| Total Energy | -850.12345 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.8 | eV |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar molecules.

For even greater accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more expensive than DFT, these methods provide a higher level of theoretical accuracy for the electronic energy and other molecular properties. These high-accuracy calculations are particularly useful for benchmarking the results obtained from DFT and for studying systems where electron correlation effects are significant.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the cinnamic acid backbone, specifically the rotation around the C-C single bond connecting the acrylic acid moiety to the phenyl ring, gives rise to different conformers. scielo.org.mx For this compound, the two primary planar conformers are the s-cis and s-trans isomers.

A potential energy surface (PES) scan, performed by systematically varying the dihedral angle of the C-C single bond, can identify the most stable conformers and the energy barriers between them. Computational studies on cinnamic acid itself have shown that the relative stability of the s-cis and s-trans conformers can be influenced by substitution on the phenyl ring. scielo.org.mx For this compound, steric hindrance between the carboxylic acid group and the methyl groups, as well as electronic interactions involving the fluorine atom, would play a crucial role in determining the preferred conformation. It is generally expected that the s-trans conformer is more stable for substituted cinnamic acids.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be computed. These calculations help in assigning the various vibrational modes observed in an experimental IR spectrum, such as the characteristic stretches of the C=O, C=C, and C-F bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The calculated maximum absorption wavelength (λmax) can be correlated with the electronic structure, particularly the HOMO-LUMO energy gap.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 ppm |

| ¹H NMR | Vinylic Proton (β-proton) | ~7.5 ppm |

| IR | Carbonyl Stretch (νC=O) | ~1700 cm⁻¹ |

Note: These are illustrative values and can vary depending on the computational method and solvent effects.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions.

For synthetic transformations involving this compound, such as esterification or amidation, computational methods can be used to model the reaction pathway. beilstein-journals.org This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate.

Mechanistic Pathways of Derivatization Reactions

The chemical reactivity of this compound is primarily centered around its carboxylic acid group, which allows for a variety of derivatization reactions. The most common of these are esterification and amidation, which proceed through well-understood mechanistic pathways.

Esterification: The formation of esters from this compound is typically achieved through Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. organic-chemistry.orgscienceinfo.com The mechanism unfolds in several reversible steps: masterorganicchemistry.com

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack. masterorganicchemistry.comwikipedia.org

Nucleophilic Attack: A molecule of alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, specifically an oxonium ion. masterorganicchemistry.comwikipedia.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). wikipedia.org

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond, which results in a protonated ester. scienceinfo.comwikipedia.org

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the catalyst. wikipedia.org

Amidation: The synthesis of amides from this compound generally requires the initial conversion of the carboxylic acid to a more reactive intermediate, most commonly an acyl chloride. chemguide.co.uklibretexts.org This is accomplished by treating the parent acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.ukmasterorganicchemistry.com

The mechanism for forming the acyl chloride with thionyl chloride proceeds as follows:

The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. youtube.comchemistrysteps.com

This forms a reactive intermediate and displaces a chloride ion. youtube.com

The intermediate collapses, reforming the carbonyl double bond and eliminating what will become sulfur dioxide and a chloride ion. youtube.com The released chloride ion can then attack the carbonyl carbon.

This forms a tetrahedral intermediate which subsequently collapses to expel the final products: the acyl chloride, along with gaseous byproducts sulfur dioxide and hydrogen chloride. chemguide.co.ukchemtube3d.com

Once the highly reactive acyl chloride of this compound is formed, it can readily react with a primary or secondary amine to form the corresponding amide. chemguide.co.ukchemguide.co.uk

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukvaia.com

Tetrahedral Intermediate Formation: This addition step breaks the carbon-oxygen pi bond, forming a tetrahedral intermediate. vaia.com

Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a leaving group. chemguide.co.uk

Deprotonation: A base, often a second molecule of the amine, removes a proton from the nitrogen atom, yielding the neutral amide and an ammonium salt byproduct. chemguide.co.uklibretexts.org

These fundamental reaction mechanisms are crucial for synthesizing a diverse library of this compound derivatives for further computational and biological evaluation.

Molecular Docking and Dynamics Simulations for Understanding Ligand-Target Interactions (in vitro)

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for elucidating the interactions between small molecules, like derivatives of this compound, and their biological protein targets. These in vitro simulations provide atomic-level insights that guide the rational design of more effective and selective therapeutic agents.

Molecular Docking: This technique predicts the most probable binding pose of a ligand within the active site of a target protein. For derivatives of this compound, docking studies can screen virtual libraries of these compounds against proteins implicated in various diseases. The process involves generating a three-dimensional model of the ligand and placing it into the binding pocket of the protein's crystal structure. A scoring function then evaluates thousands of potential orientations and conformations to estimate the binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol).

Key interactions identified through docking include:

Hydrogen Bonds: The carboxylic acid, ester, or amide groups of the derivatives can act as hydrogen bond donors or acceptors with polar amino acid residues in the active site.

Hydrophobic Interactions: The 3,5-dimethylphenyl ring can fit into hydrophobic pockets of the protein, forming favorable van der Waals interactions.

Halogen Bonds: The fluorine atom at the 4-position can participate in halogen bonding, a specific noncovalent interaction that can enhance binding affinity and selectivity.

Pi-Pi Stacking: The aromatic ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The following table illustrates hypothetical docking results for a series of this compound derivatives against a generic protein kinase target, showcasing how different functional groups can influence binding affinity.

| Derivative | Functional Group (R) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Acid | -COOH | -7.2 | Lys76, Asp184 |

| Methyl Ester | -COOCH₃ | -7.8 | Lys76, Met120 |

| Ethylamide | -CONHCH₂CH₃ | -8.5 | Lys76, Asp184, Leu178 |

| Anilide | -CONHC₆H₅ | -9.1 | Lys76, Asp184, Phe185 |

This table contains illustrative data for educational purposes.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding event, MD simulations introduce flexibility and solvent effects, offering a dynamic view of the ligand-protein complex over time (typically nanoseconds to microseconds). Starting from a promising docking pose, MD simulations can:

Assess the stability of the predicted binding mode.

Reveal conformational changes in the protein or ligand upon binding.

Identify and quantify the persistence of key intermolecular interactions.

Allow for the calculation of binding free energies using more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate ranking of compounds than docking scores alone.

Together, docking and MD simulations form a powerful computational pipeline to screen, identify, and refine derivatives of this compound, prioritizing the most promising candidates for chemical synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structures of compounds with their biological activities or physicochemical properties, respectively. For derivatives of this compound, these models are instrumental in predicting the efficacy of novel analogs and in understanding the structural features essential for a desired effect.

QSAR Modeling: A QSAR study begins with a dataset of this compound derivatives for which a specific biological activity (e.g., IC₅₀ value against an enzyme) has been experimentally determined. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various constitutional, topological, electronic, and steric properties of the molecule.

Commonly used descriptor classes include:

Electronic Descriptors: Quantify the electronic aspects of the molecule, such as partial charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The electronegativity of the fluorine atom is a key electronic feature.

Steric Descriptors: Describe the size and shape of the molecule, including molar volume, surface area, and specific steric parameters like those developed by Taft.

Hydrophobic Descriptors: Measure the hydrophobicity of the molecule, with the most common descriptor being the logarithm of the octanol-water partition coefficient (LogP).

Topological Descriptors: Numerical indices derived from the 2D graph representation of the molecule, describing its size, shape, and degree of branching.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is generated that links these descriptors to the biological activity. The resulting QSAR equation can be used to predict the activity of new, untested derivatives, thereby guiding synthetic efforts toward more potent compounds.

QSPR Modeling: In a similar fashion, QSPR models relate molecular descriptors to physicochemical properties crucial for a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Properties like aqueous solubility, melting point, boiling point, and chromatographic retention time can be predicted. For instance, a QSPR model might predict how modifying the ester or amide portion of a this compound derivative would affect its solubility.

The table below provides a hypothetical example of data that would be used to build a QSAR model for a series of amide derivatives.

| Derivative (R group in -CONHR) | LogP (Hydrophobicity) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Experimental IC₅₀ (µM) |

| -CH₃ | 1.85 | 223.24 | 29.1 | 15.2 |

| -CH₂CH₂OH | 1.21 | 253.27 | 49.3 | 8.5 |

| -Cyclohexyl | 3.55 | 291.36 | 29.1 | 5.1 |

| -Phenyl | 3.40 | 299.32 | 29.1 | 2.3 |

This table contains illustrative data for educational purposes.

By analyzing such data, a QSAR model might reveal that increased hydrophobicity and molecular weight, while keeping polar surface area constant, correlates with lower IC₅₀ values (higher potency). This insight allows researchers to rationally design new derivatives with a higher probability of success, significantly accelerating the drug discovery process.

Mechanistic Research on Biological Interactions of 4 Fluoro 3,5 Dimethylcinnamic Acid and Its Derivatives

Molecular Target Identification and Binding Affinity Profiling

The interaction of cinnamic acid derivatives with various biological macromolecules is a key determinant of their therapeutic potential. Research in this area has focused on their ability to inhibit enzymes and modulate receptor functions.

Cinnamic acid derivatives have been identified as inhibitors of several classes of enzymes. For instance, derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) have demonstrated inhibitory activity against soluble epoxide hydrolase. nih.gov The substitution pattern on the cinnamic acid scaffold is crucial for this activity.

While direct enzyme inhibition data for 4-Fluoro-3,5-dimethylcinnamic acid is scarce, studies on related fluorinated compounds suggest potential activity. For example, a 4-fluoro phenyl ring substitution in some cinnamic acid derivatives was found to be favorable for anti-tuberculosis activity, indicating interaction with essential mycobacterial enzymes. mdpi.com Furthermore, certain cinnamic acid derivatives have been investigated as inhibitors of lipoxygenase and trypsin. mdpi.com

A study on hydroxycinnamic acid derivatives revealed that specific structural features are critical for their synergistic effects with other compounds in acute myeloid leukemia cells. google.com This suggests that the arrangement of substituents on the phenyl ring plays a significant role in enzyme and pathway modulation.

Interactive Data Table: Enzyme Inhibition by Cinnamic Acid Derivatives

| Compound/Derivative Class | Target Enzyme | Observed Effect |

| 3,4,5-Trimethoxycinnamic acid (TMCA) esters | Soluble epoxide hydrolase | Inhibition nih.gov |

| 4-Fluoro substituted cinnamic acid derivative | Mycobacterial enzymes | Implied inhibition (anti-tuberculosis activity) mdpi.com |

| Phenoxyphenyl cinnamic acid with propranolol | Lipoxygenase (LOX) | Inhibition (IC50 = 6 µM) mdpi.com |

| Cinnamic acid with propranolol | Trypsin | Inhibition (IC50 = 0.315 µM) mdpi.com |

The modulation of cellular receptors is another important mechanism of action for cinnamic acid derivatives. For example, 3,4,5-trimethoxycinnamic acid has been shown to act as a GABAA/BZ receptor agonist, which is thought to contribute to its anticonvulsant and sedative properties. nih.gov

Research on other fluorinated compounds has demonstrated high-affinity binding to various receptors. For instance, fluoro-substituted ligands have been synthesized to target sigma receptors with high affinity and selectivity. sysrevpharm.org While these are not cinnamic acid derivatives, they highlight the potential role of fluorine in mediating receptor interactions. The introduction of fluorine can alter the electronic properties of a molecule, potentially enhancing its binding to receptor sites.

Investigations into Cellular Pathways and Signaling Mechanisms in in vitro Models

The biological effects of cinnamic acid derivatives are often the result of complex interactions with cellular signaling pathways.